molecular formula C9H5BrF2N2O2 B13054809 6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid

6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid

Cat. No.: B13054809
M. Wt: 291.05 g/mol
InChI Key: XQWDJDHJNQHDRR-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that features a bromine atom, a difluoromethyl group, and a carboxylic acid functional group. This compound is part of the imidazo[1,5-A]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclocondensation reactions, where starting materials such as 2-aminopyridine derivatives and bromoacetyl bromide are reacted in the presence of a base to form the imidazo[1,5-A]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C9H5BrF2N2O2

Molecular Weight

291.05 g/mol

IUPAC Name

6-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C9H5BrF2N2O2/c10-4-1-2-5-6(9(15)16)13-8(7(11)12)14(5)3-4/h1-3,7H,(H,15,16)

InChI Key

XQWDJDHJNQHDRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1Br)C(F)F)C(=O)O

Origin of Product

United States

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